molecular formula C12H10Cl2N2O2S B3016806 3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 956371-55-4

3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B3016806
CAS No.: 956371-55-4
M. Wt: 317.18
InChI Key: IDISTYJHPGXFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a useful research compound. Its molecular formula is C12H10Cl2N2O2S and its molecular weight is 317.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Thermal Transformations

The synthesis of 3H-pyrazoles, including structures related to 3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole, involves reactions with diphenyldiazomethane. The thermal and acid-catalyzed transformations of these compounds result in the formation of sulfonyl-substituted 4H-pyrazoles and N-phenyl-1H-pyrazoles. These processes have implications for the design of new compounds with potential applications in various fields of scientific research (Vasin, Masterova, Bezrukova, Razin, & Somov, 2015).

2. Unusual Base-Catalyzed Exchange in Synthesis

In a study exploring the synthesis of deuterated derivatives of pyrazoles, including compounds structurally similar to this compound, an unusual base-catalyzed exchange was observed. This finding is significant for the synthesis of labeled compounds for clinical trials, offering insights into novel synthetic pathways (Rozze & Fray, 2009).

3. Biological Activities of Sulfonyl-substituted Pyrazoles

Research has demonstrated the synthesis of various N-phenylpyrazolyl aryl methanones derivatives, including sulfonyl-substituted pyrazoles. These compounds exhibit herbicidal and insecticidal activities, indicating the potential for these compounds in agricultural applications (Wang, Wu, Liu, Li, Song, & Li, 2015).

Properties

IUPAC Name

3-cyclopropyl-1-(2,5-dichlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-9-3-4-10(14)12(7-9)19(17,18)16-6-5-11(15-16)8-1-2-8/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDISTYJHPGXFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.